molecular formula C16H14BrN5O B2445897 3-Bromo-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine CAS No. 2380145-91-3

3-Bromo-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine

Cat. No.: B2445897
CAS No.: 2380145-91-3
M. Wt: 372.226
InChI Key: MNIAMFOGJOIPGF-UHFFFAOYSA-N
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Description

3-Bromo-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine is a complex organic compound that belongs to the class of pyridopyrimidines This compound is characterized by the presence of a bromopyridine moiety and a pyrrolidinyl group attached to a pyridopyrimidine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridopyrimidine Core: The pyridopyrimidine core can be synthesized through the condensation of appropriate pyridine and pyrimidine precursors under controlled conditions.

    Introduction of the Bromopyridine Moiety: The bromopyridine group is introduced via a halogenation reaction, typically using bromine or a brominating agent.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached through a nucleophilic substitution reaction, often using a pyrrolidine derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to modify the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the bromine atom with other functional groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (CH2Cl2) at 0°C to room temperature.

    Reduction: NaBH4 in ethanol (EtOH) at room temperature.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridopyrimidine derivatives.

Scientific Research Applications

3-Bromo-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine has several scientific research applications:

    Kinase Inhibition: This compound shares structural similarities with known kinase inhibitors and can be investigated for its potential to inhibit specific kinases involved in various diseases.

    Drug Discovery: The pyridopyrimidine scaffold is present in several drugs with diverse biological activities, making this compound a candidate for drug discovery research.

    Medicinal Chemistry: The presence of the bromopyridine and pyrrolidinyl moieties offers opportunities for medicinal chemistry research to explore how modifying these functional groups affects the molecule’s properties and potential biological activity.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine involves its interaction with molecular targets such as kinases. By binding to the active site of specific kinases, the compound can inhibit their activity, leading to alterations in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activity.

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds also share structural similarities and have been explored for their potential biological activities.

Uniqueness

3-Bromo-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine is unique due to the specific combination of the bromopyridine and pyrrolidinyl moieties attached to the pyridopyrimidine scaffold. This unique structure may confer distinct biological properties and potential therapeutic applications compared to other similar compounds.

Properties

IUPAC Name

4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O/c17-13-7-18-5-2-15(13)23-11-3-6-22(9-11)16-12-1-4-19-8-14(12)20-10-21-16/h1-2,4-5,7-8,10-11H,3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIAMFOGJOIPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C3=NC=NC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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